Cas no 1531499-55-4 (6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline)

6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
- EN300-28243750
- 1531499-55-4
- 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquino line
- Isoquinoline, 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydro-
- 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
-
- MDL: MFCD34575193
- インチ: 1S/C12H14BrN/c13-10-3-4-11-9(7-10)5-6-14-12(11)8-1-2-8/h3-4,7-8,12,14H,1-2,5-6H2
- InChIKey: GKVXPUCPPORRNB-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)CCNC2C1CC1
計算された属性
- せいみつぶんしりょう: 251.03096g/mol
- どういたいしつりょう: 251.03096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.437±0.06 g/cm3(Predicted)
- ふってん: 333.1±42.0 °C(Predicted)
- 酸性度係数(pKa): 9.19±0.40(Predicted)
6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P028WVJ-5g |
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1531499-55-4 | 95% | 5g |
$6260.00 | 2023-12-21 | |
1PlusChem | 1P028WVJ-1g |
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1531499-55-4 | 95% | 1g |
$2199.00 | 2023-12-21 | |
Enamine | EN300-28243750-2.5g |
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1531499-55-4 | 95.0% | 2.5g |
$3389.0 | 2025-03-19 | |
Enamine | EN300-28243750-1.0g |
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1531499-55-4 | 95.0% | 1.0g |
$1729.0 | 2025-03-19 | |
Enamine | EN300-28243750-0.25g |
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1531499-55-4 | 95.0% | 0.25g |
$855.0 | 2025-03-19 | |
Enamine | EN300-28243750-0.05g |
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1531499-55-4 | 95.0% | 0.05g |
$459.0 | 2025-03-19 | |
Enamine | EN300-28243750-0.5g |
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1531499-55-4 | 95.0% | 0.5g |
$1349.0 | 2025-03-19 | |
Enamine | EN300-28243750-10.0g |
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1531499-55-4 | 95.0% | 10.0g |
$7435.0 | 2025-03-19 | |
Enamine | EN300-28243750-5g |
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1531499-55-4 | 95% | 5g |
$5014.0 | 2023-09-09 | |
1PlusChem | 1P028WVJ-100mg |
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1531499-55-4 | 95% | 100mg |
$804.00 | 2023-12-21 |
6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinolineに関する追加情報
Recent Advances in the Study of 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1531499-55-4)
6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1531499-55-4) is a chemically modified tetrahydroisoquinoline derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its brominated cyclopropyl-substituted tetrahydroisoquinoline core, serves as a versatile intermediate for the synthesis of various bioactive molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.
One of the most notable advancements in the research of 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is its role as a key precursor in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and neurodegenerative disorders. Researchers have successfully utilized this compound to develop inhibitors that selectively disrupt pathogenic PPIs, offering new avenues for therapeutic intervention.
In a recent study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficacy of derivatives of 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline in inhibiting the interaction between p53 and MDM2, a well-known PPI implicated in cancer. The study employed a combination of computational modeling and synthetic chemistry to optimize the compound's binding affinity and selectivity. The results showed promising in vitro and in vivo activity, highlighting the potential of this scaffold in anticancer drug development.
Another area of research has focused on the neurological applications of 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline. Its structural similarity to endogenous neurotransmitters has prompted investigations into its effects on neurotransmitter receptors. Preliminary findings suggest that certain derivatives of this compound exhibit modulatory activity on dopamine and serotonin receptors, making them potential candidates for the treatment of psychiatric and neurodegenerative disorders such as Parkinson's disease and depression.
The synthetic accessibility of 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline has also been a subject of recent optimization efforts. Researchers have developed more efficient and scalable synthetic routes to produce this compound, addressing previous challenges related to yield and purity. These advancements are expected to facilitate further exploration of its pharmacological properties and accelerate its adoption in drug discovery pipelines.
In conclusion, 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1531499-55-4) represents a promising scaffold in medicinal chemistry, with demonstrated potential in targeting PPIs and modulating neurotransmitter systems. Ongoing research continues to uncover new applications and optimize its synthetic and pharmacological profiles, paving the way for its integration into future therapeutic strategies.
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